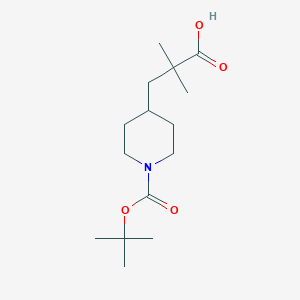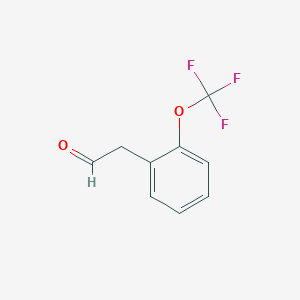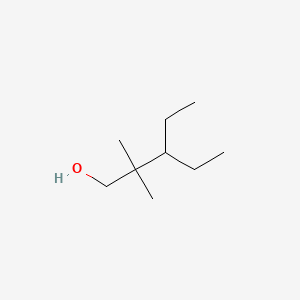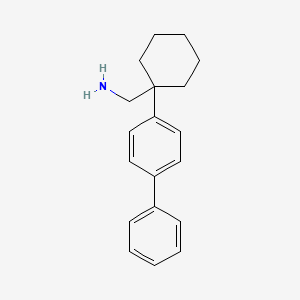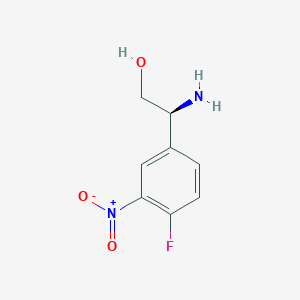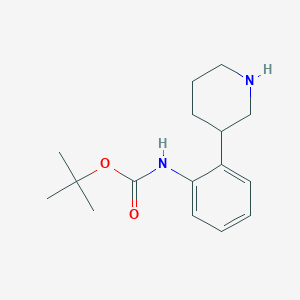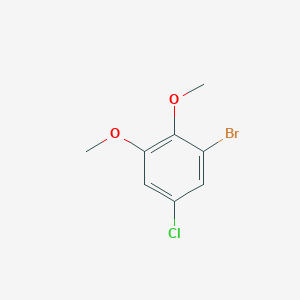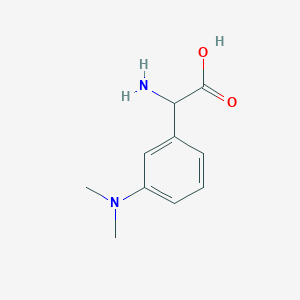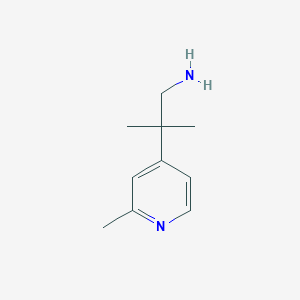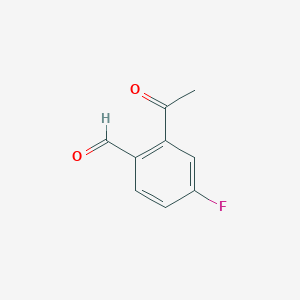
2-Acetyl-4-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-4-fluorobenzaldehyde is an organic compound with the molecular formula C9H7FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an acetyl group at the second position and a fluorine atom at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4-fluorobenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where 4-fluorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature or under mild heating conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and selectivity of the reaction, reducing reaction times and improving yields .
化学反应分析
Types of Reactions: 2-Acetyl-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-acetyl-4-fluorobenzoic acid.
Reduction: Formation of 2-acetyl-4-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
2-Acetyl-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Acetyl-4-fluorobenzaldehyde involves its interaction with various molecular targets. The presence of the fluorine atom and the acetyl group influences its reactivity and binding affinity to specific enzymes and receptors. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various adducts and intermediates. These interactions can modulate biological pathways and exert specific effects depending on the context of its application .
相似化合物的比较
- 2-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 2-Acetylbenzaldehyde
Comparison: 2-Acetyl-4-fluorobenzaldehyde is unique due to the simultaneous presence of both the acetyl and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, which are not observed in its individual analogs .
属性
分子式 |
C9H7FO2 |
|---|---|
分子量 |
166.15 g/mol |
IUPAC 名称 |
2-acetyl-4-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6(12)9-4-8(10)3-2-7(9)5-11/h2-5H,1H3 |
InChI 键 |
HGOUTXHNZPTZJI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC(=C1)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


